![molecular formula C7H14ClN3O B2671219 [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1992989-02-2](/img/no-structure.png)

[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

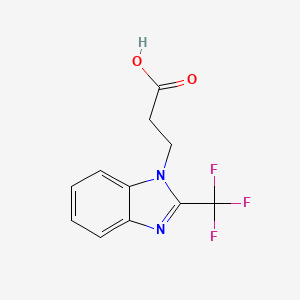

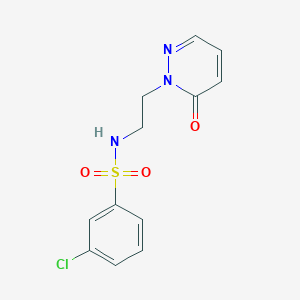

“[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C7H13ClN2O2 and a molecular weight of 192.64 . It is a solid in form . The IUPAC name for this compound is (1-(2-methoxyethyl)-1H-imidazol-5-yl)methanamine hydrochloride .

Synthesis Analysis

The synthesis of imidazole compounds, which includes “[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride”, was first achieved by Heinrich Debus in 1858. The process involved the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride” can be represented by the SMILES string OCC1=CN=CN1CCOC.[H]Cl . The InChI code for this compound is 1S/C7H12N2O2.ClH/c1-11-3-2-9-6-8-4-7(9)5-10;/h4,6,10H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis

“[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride” is a solid compound . It has a molecular weight of 192.64 and an empirical formula of C7H13ClN2O2 .科学的研究の応用

Corrosion Inhibition :

- Imidazole derivatives, including those with methoxy groups, have been explored for their corrosion inhibition properties. One study demonstrated that such derivatives could effectively inhibit corrosion in acidic solutions, with particular emphasis on their adsorption behavior and surface interactions (Prashanth et al., 2021).

Biological Activity :

- Imidazole-based compounds have been studied for their antimicrobial and antifungal activities. For instance, a research paper highlighted the synthesis of imidazole derivatives and their evaluation against various bacterial and fungal strains, indicating potential biomedical applications (al-Hakimi et al., 2020).

- Another study synthesized novel imidazole derivatives and assessed their antimicrobial activities, further demonstrating the biological relevance of such compounds (Maheta et al., 2012).

Fluorescence and Optical Properties :

- Imidazole derivatives, especially those substituted with methoxy groups, have been synthesized and studied for their fluorescence properties. This research is crucial for developing new fluorescent materials and understanding the structure-property relationships in these compounds (Kundu et al., 2019).

Synthesis and Characterization :

- The synthesis and characterization of novel imidazole derivatives have been a focus of research, highlighting the diverse applications and properties of these compounds in various fields. This includes studies on their synthesis pathways, structural analysis, and potential applications (Ramanathan, 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves the reaction of 2-methoxyethylamine with 4-chloro-1H-imidazole, followed by reduction of the resulting intermediate with sodium borohydride and quaternization with methyl iodide.", "Starting Materials": [ "2-methoxyethylamine", "4-chloro-1H-imidazole", "sodium borohydride", "methyl iodide", "hydrochloric acid", "water", "organic solvents" ], "Reaction": [ "Step 1: 2-methoxyethylamine is reacted with 4-chloro-1H-imidazole in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine.", "Step 2: The intermediate is then reduced with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: The amine is then quaternized with methyl iodide in the presence of a base such as potassium carbonate to form the final product [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride.", "Step 4: The product is isolated by filtration or precipitation and purified by recrystallization from a suitable solvent such as water or ethanol." ] } | |

CAS番号 |

1992989-02-2 |

製品名 |

[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride |

分子式 |

C7H14ClN3O |

分子量 |

191.66 |

IUPAC名 |

[1-(2-methoxyethyl)imidazol-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C7H13N3O.ClH/c1-11-3-2-10-5-7(4-8)9-6-10;/h5-6H,2-4,8H2,1H3;1H |

InChIキー |

DRZKIHHPWWQUGE-UHFFFAOYSA-N |

SMILES |

COCCN1C=C(N=C1)CN.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)

![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)